N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-14(17-10-16(21)3-5-22-6-4-16)15(20)18-11-1-2-12-13(9-11)24-8-7-23-12/h1-2,9,21H,3-8,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDROODUWEHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been known to interact with chromatin-bound nuclear proteins that facilitate dna repair processes.
Mode of Action
It’s worth noting that similar compounds have been observed to catalyze the poly (adp)ribosylation (parylation) of dna damage repair-associated target proteins.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, cytotoxicity against cancer cells, and possible mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The benzodioxin moiety is particularly significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3 |
| Molecular Weight | 251.29 g/mol |
| Solubility | Soluble in DMSO and DMF |
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of derivatives related to this compound. For instance, compounds derived from the benzodioxin structure have shown significant inhibition against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme is critical in carbohydrate metabolism and is a target for Type 2 diabetes treatment. Compounds similar to the target compound exhibited IC50 values ranging from 40 to 52 μM, indicating moderate inhibitory activity .
- Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease (AD) treatment, some derivatives displayed promising inhibition rates, suggesting potential neuroprotective effects .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following findings were reported:
- HeLa Cells : The compound exhibited cytotoxicity with an IC50 value of 10.46 ± 0.82 μM/mL, demonstrating significant activity compared to standard chemotherapeutics like cisplatin .
- Selectivity : The selectivity index for MRC-5 normal cells was noted to be much higher than that for HeLa cells, indicating a favorable therapeutic window .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The structural features allow for effective binding to enzyme active sites, leading to competitive inhibition.
- DNA Intercalation : Some studies indicated that related compounds can intercalate DNA, disrupting replication and transcription processes .
- Signal Transduction Modulation : The interaction with various receptors may alter signaling pathways involved in cell proliferation and apoptosis.
Case Studies
A few notable case studies provide insight into the practical applications of this compound:
- Diabetes Treatment : In vivo studies demonstrated that derivatives effectively lowered blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Cancer Therapy : Clinical trials are ongoing to evaluate the efficacy of benzodioxin derivatives in combination therapies for various cancers .
Comparison with Similar Compounds
Sulfonamide Derivatives
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its derivatives (e.g., 5a–e) are synthesized via nucleophilic substitution reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chlorides . In contrast, the target ethanediamide likely requires coupling reactions between carboxylic acid derivatives and amines.
Triazole and Tetrazole Derivatives
Heterocyclic analogs like 1,2,4-triazoles [7–9] and tetrazole-containing compounds (e.g., 9o in ) emphasize the role of heterocycles in modulating tautomerism and bioactivity. These compounds often require multistep syntheses involving cyclization or Ugi-Azide reactions .
Flavones and Coumarins
Flavones with 1,4-dioxane rings (e.g., 4f and 4g ) demonstrate significant antihepatotoxic activity, attributed to hydroxyl or hydroxymethyl substituents enhancing interactions with liver enzymes . The target compound’s 4-hydroxyoxan group may similarly improve solubility and target affinity.
Structure-Activity Relationships (SAR)
- 1,4-Benzodioxin Core : Critical for π-π stacking and hydrophobic interactions in enzyme binding (e.g., lipoxygenase inhibition in sulfonamides ).
- Substituent Effects: Hydroxyoxan Group: Enhances hydrophilicity and hydrogen-bonding capacity compared to nitro (e.g., 5e) or alkyl groups (e.g., 5c) .
- Heterocyclic Modifications : Triazoles and tetrazoles introduce tautomerism and electronic effects, altering binding modes .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | Key Functional Groups | Solubility Predictors |
|---|---|---|---|
| Target ethanediamide | ~350–400* | Hydroxyoxan, diamide | High polarity (hydroxyl, amide groups) |
| 5c (sulfonamide) | ~400–450* | Benzodioxin, sulfonamide | Moderate (sulfonamide polar, alkyl hydrophobic) |
| 4g (flavone) | ~300–350* | Hydroxymethyl, dioxane | Low (flavone core hydrophobic) |
| 9o (tetrazole) | ~450–500* | Tetrazole, benzodioxin | Variable (depends on substituents) |
*Estimates based on analogous structures in evidence.
The hydroxyoxan group likely improves aqueous solubility compared to nitro- or alkyl-substituted sulfonamides . However, the ethanediamide’s amide bonds may increase metabolic stability relative to ester-containing flavones .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including coupling of the benzodioxin and oxane moieties under inert atmospheres. Key parameters include temperature control (e.g., reflux at 80–120°C), solvent selection (polar aprotic solvents like DMF or THF), and protection/deprotection of functional groups (e.g., hydroxyoxan intermediates). Microwave-assisted synthesis may enhance efficiency by reducing reaction times .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for proton/carbon assignments) and High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. UV/Vis spectroscopy (λmax ~255 nm) can monitor electronic transitions in intermediates . Purity is validated via HPLC with C18 columns and acetonitrile/water gradients .
Q. What safety protocols are essential during handling and storage?
Follow SDS guidelines: wear PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Emergency measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention for persistent symptoms .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields or impurities?
Employ Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., EDCI/HOBt for amide coupling), and reaction time. For example, replacing traditional heating with microwave-assisted synthesis (100–150 W, 60–90°C) can improve yield by 15–20% . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
Cross-validate using multiple assay platforms (e.g., cell-based vs. enzymatic assays) and verify compound stability under test conditions. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in culture media. Metabolite profiling (LC-MS/MS) can identify degradation products that affect bioactivity .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
Use molecular docking (AutoDock Vina, PDB structures) to predict binding affinities to enzymes/receptors like cyclooxygenase-2 (COX-2) or kinase domains. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic data. Gene expression profiling (RNA-seq) can identify downstream pathways affected in cellular models .
Q. What advanced analytical techniques resolve ambiguities in spectral data (e.g., overlapping NMR signals)?
Apply 2D NMR techniques (COSY, HSQC, HMBC) to assign complex proton-carbon correlations, particularly in the benzodioxin and oxane regions. X-ray crystallography provides definitive structural confirmation, while dynamic light scattering (DLS) assesses aggregation states in solution that may skew bioactivity results .
Q. How can structural analogs be designed to improve pharmacokinetic properties (e.g., bioavailability)?
Modify substituents on the benzodioxin ring (e.g., electron-withdrawing groups for metabolic stability) or the hydroxyoxan moiety (e.g., methyl groups to enhance lipophilicity). Use QSAR models to predict ADMET profiles. Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., esterification of hydroxyl groups) can improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
